molecular formula C25H23N3O2 B2382798 N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899980-84-8

N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2382798
CAS No.: 899980-84-8
M. Wt: 397.478
InChI Key: DSIGJFAMHIFIDU-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound is particularly noted for its role in the development of radiotracers used in positron emission tomography (PET) imaging, targeting enzymes such as soluble epoxide hydrolase (sEH) which are implicated in various neuropsychiatric conditions .

Scientific Research Applications

This compound has significant applications in scientific research:

Mechanism of Action

Target of Action

The compound N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as Prenylamine , primarily targets the NMDA glutamate receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

Prenylamine acts as an open channel blocker for the NMDA glutamate receptor . This means it prevents the flow of ions through the receptor’s channel when it is open, thereby inhibiting the receptor’s function.

Result of Action

By blocking the NMDA glutamate receptor, Prenylamine can reduce excitatory neurotransmission in the brain. This has the potential to affect a variety of neurological processes. Prenylamine was used as a vasodilator in the treatment of angina pectoris , implying that it may help to relax and widen blood vessels, thereby improving blood flow.

Preparation Methods

The synthesis of N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropionitrile through Friedel-Crafts alkylation of cinnamonitrile and benzene. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final compound is obtained by reacting this amine with appropriate aldehydes and undergoing further methylation and hydrolysis steps .

Chemical Reactions Analysis

N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with similar compounds such as:

These comparisons highlight the unique structural features and specific applications of this compound in scientific research and industry.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-28-23-20(13-8-15-26-23)17-22(25(28)30)24(29)27-16-14-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-13,15,17,21H,14,16H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIGJFAMHIFIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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